5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-quinolin-8-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-20(18,16-8-12-7-11(16)9-19-12)13-5-1-3-10-4-2-6-15-14(10)13/h1-6,11-12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDDESSKZDCSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions to produce the bicyclic core structure . The reaction conditions often involve the use of chiral tertiary amines as catalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Diels-Alder reaction can be performed in larger reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinolin-8-ylsulfonic acid derivatives.
Reduction: Reduced bicyclic compounds with modified functional groups.
Substitution: Sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the sulfonyl group can form strong interactions with proteins, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a versatile platform for functionalization. Below is a detailed comparison with analogous compounds:
Substituent Variations at Position 5
*Calculated based on C₁₇H₁₇N₃O₃S.
Key Observations :
- Steric Impact: The bulky quinoline moiety may restrict conformational flexibility, favoring selective interactions with biological targets .
Core Structure Modifications
Biological Activity
5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure combined with a quinoline moiety suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₃S |
| Molecular Weight | 286.34 g/mol |
| CAS Number | 2097890-55-4 |
The biological activity of 5-(quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
- Protein Interaction : The sulfonyl group forms strong interactions with proteins, inhibiting their activity, which may contribute to antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to 5-(quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibit notable antimicrobial properties against various pathogens:
- Mechanism : The sulfonyl group facilitates binding to bacterial enzymes, disrupting metabolic pathways.
- Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- In vitro Studies : Cell line assays revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
- Case Study : In a recent investigation, the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-(quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Quinoline Derivatives | Monocyclic | Antimicrobial |
| Bicyclo[2.2.1]heptane Derivatives | Bicyclic | Anticancer |
| 7-Oxabicyclo[2.2.1]heptanes | Bicyclic | Plant Growth Regulator |
Research Applications
5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has various applications in scientific research:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
